molecular formula C13H6F5NO3 B13428482 1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B13428482
M. Wt: 319.18 g/mol
InChI Key: BCVBHKCFCJURPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of a difluorobenzene derivative, followed by the introduction of the trifluoromethyl group and the phenoxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Industrial methods may also incorporate continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of electron-withdrawing groups such as nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes, making the compound a valuable tool for studying molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene
  • 1,3-Difluoro-2-(4-nitrophenoxy)-5-(trifluoromethyl)benzene
  • 1,3-Difluoro-2-(3-nitrophenoxy)-4-(trifluoromethyl)benzene

Uniqueness

1,3-Difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C13H6F5NO3

Molecular Weight

319.18 g/mol

IUPAC Name

1,3-difluoro-2-(3-nitrophenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H6F5NO3/c14-10-4-7(13(16,17)18)5-11(15)12(10)22-9-3-1-2-8(6-9)19(20)21/h1-6H

InChI Key

BCVBHKCFCJURPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.